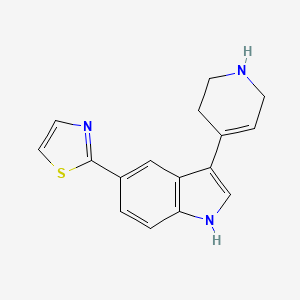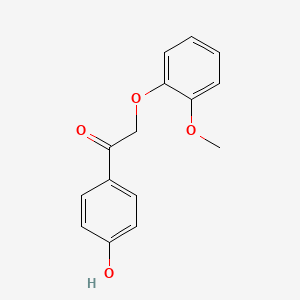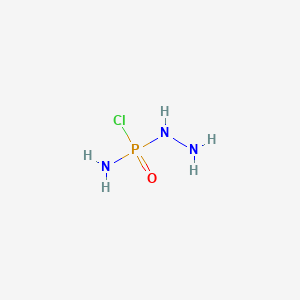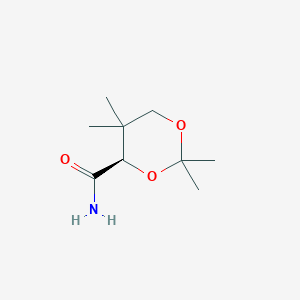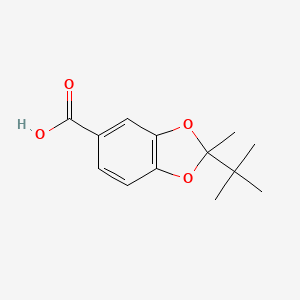
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The tert-butyl and methyl groups attached to the dioxole ring provide steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base such as sodium hydride.
Carboxylation: The final step involves the carboxylation of the benzodioxole ring, which can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The benzodioxole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-1,3-benzodioxole-5-carboxylic acid
- 2-Methyl-1,3-benzodioxole-5-carboxylic acid
- 2-tert-Butyl-2H-1,3-benzodioxole-5-carboxylic acid
Uniqueness
2-tert-Butyl-2-methyl-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which provide a distinct steric and electronic environment. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
168031-71-8 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-tert-butyl-2-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-12(2,3)13(4)16-9-6-5-8(11(14)15)7-10(9)17-13/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
PFFQFZCBXZQSTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


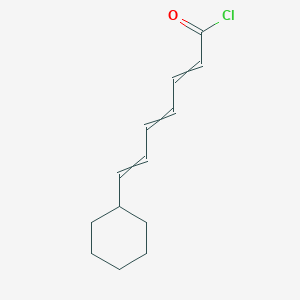
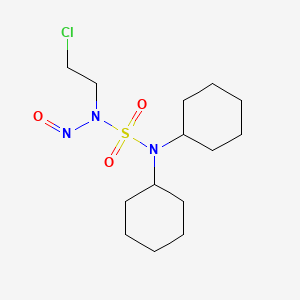

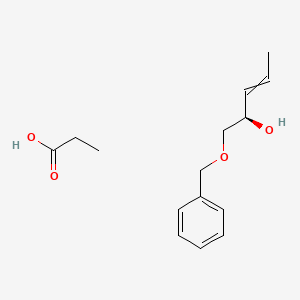
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
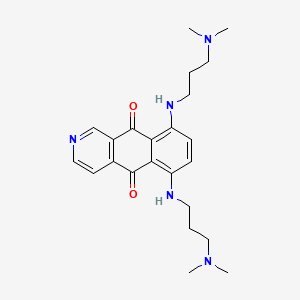
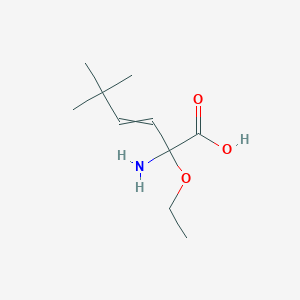
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
